molecular formula C8H8F2IN B2743031 N-(2,2-difluoroethyl)-3-iodoaniline CAS No. 1184404-75-8

N-(2,2-difluoroethyl)-3-iodoaniline

Cat. No.: B2743031
CAS No.: 1184404-75-8
M. Wt: 283.06
InChI Key: CQXDEAOTNRLGCB-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-iodoaniline is a compound of interest in various fields of chemistry and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-3-iodoaniline typically involves the introduction of the difluoroethyl group and the iodine atom into the aniline structure. One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents. This process involves the reaction of aniline with (2,2-difluoroethyl)(aryl)iodonium triflate under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-3-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(2,2,2-trifluoroethyl)aniline and other fluorinated anilines. These compounds share structural similarities but differ in the number and position of fluorine atoms.

Uniqueness

N-(2,2-difluoroethyl)-3-iodoaniline is unique due to the presence of both the difluoroethyl group and the iodine atom. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding, which are not found in other similar compounds .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDEAOTNRLGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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